Copper gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper gluconate is the copper salt of D-gluconic acid. It appears as an odorless light blue or blue-green crystal or powder, which is easily soluble in water but insoluble in ethanol . This compound is commonly used as a dietary supplement to treat copper deficiency and as an ingredient in various products, including breath mints and fertilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper gluconate can be synthesized by reacting gluconic acid solutions with cupric oxide or basic cupric carbonate . Another method involves adding basic copper carbonate to a glucolactone solution, allowing the mixture to stand still for crystallization . The resulting crystals are then used in semi-solid phase crystallization, which is cost-effective and yields high-quality products .
Industrial Production Methods: In industrial settings, this compound is produced by the metathesis reaction of calglucon and copper sulfate, resulting in gluconic acid copper liquor. This solution is then mixed with ethanol under controlled conditions to precipitate this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Copper gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: this compound can participate in substitution reactions with other metal salts under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxide, while reduction could produce elemental copper.
Scientific Research Applications
Copper gluconate has a wide range of applications in scientific research:
Mechanism of Action
Copper gluconate exerts its effects by providing bioavailable copper, which is an essential trace element involved in numerous biological processes. Copper acts as a cofactor for various enzymes, including cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense . The compound is absorbed in the gut and transported to cells where it participates in these enzymatic reactions .
Comparison with Similar Compounds
Copper bisglycinate: A chelated form of copper that is more easily absorbed by the body compared to copper gluconate.
Copper sulfate: Another common copper supplement with different solubility and bioavailability properties.
Comparison: this compound is less bioavailable compared to copper bisglycinate but is more commonly used in multivitamins and mineral supplements . Copper bisglycinate offers better absorption and may be more effective at increasing copper levels in the body . Copper sulfate, on the other hand, is often used in agricultural applications due to its high solubility and effectiveness as a micronutrient .
Properties
CAS No. |
527-09-3 |
---|---|
Molecular Formula |
C12H24CuO14 |
Molecular Weight |
455.86 g/mol |
IUPAC Name |
copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1 |
InChI Key |
UIDMJAFPMKNXHF-IYEMJOQQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Cu] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Cu] |
Color/Form |
Light blue crystalline powder |
melting_point |
155-157 °C /D-form/ |
527-09-3 13005-35-1 |
|
physical_description |
Light blue odorless solid; [HSDB] Light blue powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Light blue to bluish-green, odorless crystals and crystalline powder. Astringent taste. 30 g soluble in 100 ml water at 25 °C; slightly sol in alcohol; practically insol in most org solvents. /Hydrate/ Sol in water; insol in acetone, alcohol, ethe |
Synonyms |
Copper Gluconate Gluconate, Copper Gluconates |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.